2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one
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Overview
Description
2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the use of β-cyclodextrin-SO3H as a recyclable catalyst in aqueous media . This method is advantageous due to its short reaction times, high yields, and the recyclability of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of benign solvents and recyclable catalysts, are often applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen and oxygen atoms in the heterocyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous media, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications include anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to interact with bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 10-benzyl-2,3-dihydroimidazo(2,1-b)quinazolin-5(10H)-one
- 7-methyl-2,3-dihydropyrrolo(2,1-b)quinazolin-9(1H)-one
- 7-iodo-2,3-dihydropyrrolo(2,1-b)quinazolin-9(1H)-one
Uniqueness
2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one is unique due to its oxathiazino ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2,3-dihydro-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one |
InChI |
InChI=1S/C10H8N2O2S/c13-9-7-3-1-2-4-8(7)11-10-12(9)14-5-6-15-10/h1-4H,5-6H2 |
InChI Key |
VNHZNHUOWMYEIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC3=CC=CC=C3C(=O)N2O1 |
Origin of Product |
United States |
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